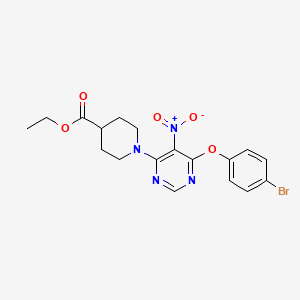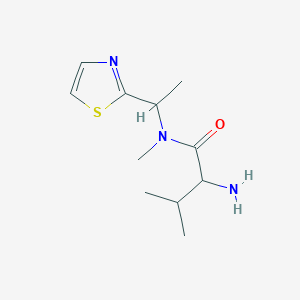
2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide is a synthetic organic compound that belongs to the class of amides. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring often imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the thiazole ring precursor, which is then functionalized to introduce the amino and butanamide groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction parameters is crucial to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Substitution: The thiazole ring and amide groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
2-Amino-N-methyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide: A similar compound with a slightly different substitution pattern.
2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)pentanamide: A homologous compound with an extended carbon chain.
Uniqueness
The uniqueness of 2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide lies in its specific substitution pattern and the presence of the thiazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H19N3OS |
|---|---|
分子量 |
241.36 g/mol |
IUPAC名 |
2-amino-N,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide |
InChI |
InChI=1S/C11H19N3OS/c1-7(2)9(12)11(15)14(4)8(3)10-13-5-6-16-10/h5-9H,12H2,1-4H3 |
InChIキー |
JFWUQFSBTOCEMI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N(C)C(C)C1=NC=CS1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate](/img/structure/B14783352.png)
![(R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14783360.png)

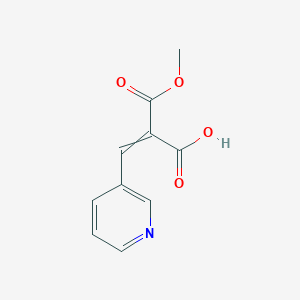
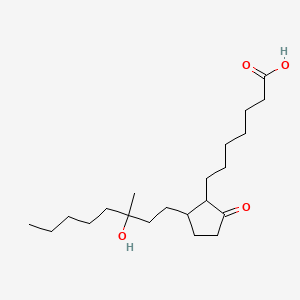
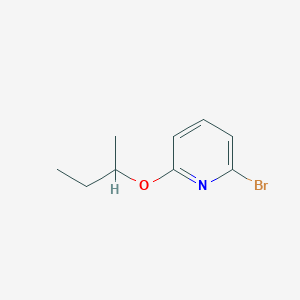
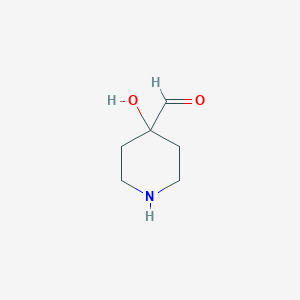


![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B14783401.png)
